5-Hydroxyhexanoic acid

Vue d'ensemble

Description

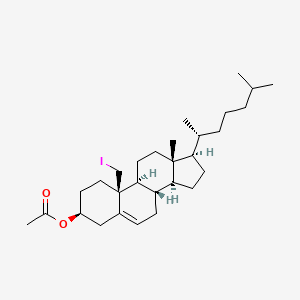

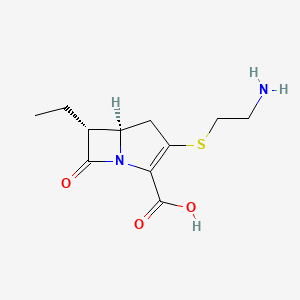

5-Hydroxyhexanoic acid (5-HHA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a short-chain fatty acid that belongs to the hydroxy acid family, which is composed of a carboxylic acid group, a hydroxyl group, and a hydrocarbon chain. 5-HHA is found in various foods, and is also a component of human and animal tissues. It has been used in several studies to investigate its potential therapeutic effects, as well as its biochemical and physiological effects. In

Applications De Recherche Scientifique

Metabolic Studies and Disease Analysis

- Urinary Metabolite Analysis in Dicarboxylic Aciduria : 5-Hydroxyhexanoic acid has been identified as a urinary metabolite in patients with non-ketotic dicarboxylic aciduria, suggesting its role as a degradation product of fatty acids (Kamerling et al., 1982).

- Reye's-like Syndrome in Infants : In twin male infant siblings with Reye's-like syndrome, significant excretion of this compound was identified, indicating its potential as a biomarker for certain metabolic disorders (Chalmers & Lawson, 1979).

Biochemical Synthesis and Analysis

- Antidyslipidemic and Antioxidant Properties : An unusual amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea seeds, displayed lipid-lowering and antioxidant activities in both in vivo and in vitro experiments (Prasad et al., 2013).

- Synthesis of Ethyl 5-(S)-Hydroxyhexanoate : Biochemical approaches for the synthesis of ethyl 5-(S)-hydroxyhexanoate, a compound derived from this compound, have been explored, showcasing its potential in organic synthesis (Nanduri et al., 2001).

Protein Oxidation Studies

- Marker for Protein Oxidation : Oxidized lysine residues resulting in derivatives like 3-hydroxylysine, closely related to this compound, have been identified as sensitive markers for studying radical-induced protein oxidation (Morin et al., 1998).

Biotechnological Applications

- Polyhydroxyalkanoates Synthesis : Research on bacteria like Acidovorax sp. CHX100 Δ6HX highlighted the microbial production of ω-hydroxycarboxylic acids, including 6-hydroxyhexanoic acid, for biodegradable polyester polymers (Salamanca et al., 2020).

- Nerve Cell Differentiation in Biomaterials : The use of terpolyesters of 3-hydroxyalkanoates, including 3-hydroxyhexanoate, has been studied for their role in differentiating human bone marrow mesenchymal stem cells into nerve cells, relevant in nerve tissue engineering (Wang et al., 2010).

Mécanisme D'action

Target of Action

5-Hydroxyhexanoic acid is a medium-chain fatty acid that is hexanoic acid substituted at position 5 by a hydroxy group . It is a metabolite found in human urine samples It has been associated with renal function in type 2 diabetes patients .

Mode of Action

It is known that on gentle heating, this compound loses water to form a cyclic compound . Under different conditions, it can form a polyester .

Biochemical Pathways

It is known to be a human urinary metabolite , suggesting it is involved in metabolic processes

Pharmacokinetics

It is known to be a human urinary metabolite , indicating that it is excreted in the urine.

Result of Action

It has been associated with early renal functional decline in type 2 diabetes patients with microalbuminuria . Lower concentrations of this compound were found in patients with a decline in renal function compared to those with stable renal function .

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Hydroxyhexanoic acid plays a significant role in biochemical reactions, particularly in the oxidation of fatty acids. It is a product of fatty acid (omega-1)-oxidation and is involved in the metabolic pathways of medium-chain fatty acids . The compound interacts with enzymes such as acyl-CoA dehydrogenase, which catalyzes the initial step in the oxidation of fatty acids. Additionally, this compound is known to interact with proteins involved in the transport and metabolism of fatty acids, contributing to its role in energy production and storage .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in fatty acid metabolism and energy production. The compound also impacts cell signaling pathways related to lipid metabolism and energy homeostasis . In certain pathological conditions, such as non-ketotic dicarboxylic aciduria, elevated levels of this compound have been detected, indicating its role in disease states .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins involved in fatty acid metabolism. The compound acts as a substrate for acyl-CoA dehydrogenase, facilitating the oxidation of fatty acids. It also influences the activity of other enzymes involved in the beta-oxidation pathway, leading to the production of acetyl-CoA and subsequent energy generation . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under physiological conditions, but it can undergo degradation through enzymatic processes. Long-term studies have shown that this compound can influence cellular metabolism and energy production over extended periods, highlighting its potential role in chronic metabolic conditions .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound has been shown to enhance fatty acid oxidation and energy production. At higher doses, it can lead to toxic effects, including disruptions in lipid metabolism and energy homeostasis . These findings underscore the importance of dosage considerations when studying the biochemical effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the beta-oxidation of fatty acids. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, facilitating the breakdown of fatty acids into acetyl-CoA. This process is crucial for energy production and maintaining metabolic homeostasis . The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The transport and distribution of this compound are essential for its role in fatty acid metabolism and energy production .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins involved in fatty acid metabolism within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its role in cellular metabolism .

Propriétés

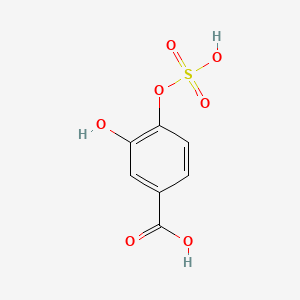

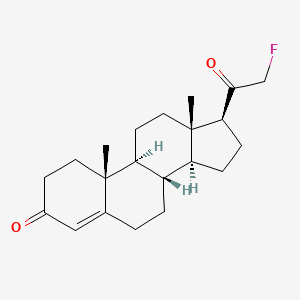

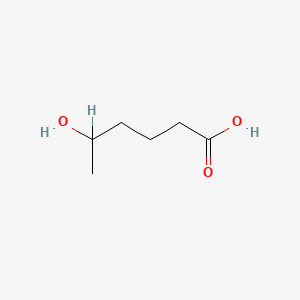

IUPAC Name |

5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCRNMJQROAWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866119 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

44843-89-2 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44843-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 5-Hydroxyhexanoic acid serve as a biomarker for disease progression?

A1: Yes, research suggests that this compound can be a potential biomarker for predicting early renal functional decline (ERFD) in type 2 diabetes mellitus (T2DM) patients with microalbuminuria. [] This finding may provide a new perspective on identifying T2DM patients at risk of ERFD. []

Q2: Are there other diseases where this compound might be a relevant biomarker?

A2: Studies show elevated urinary this compound in children experiencing episodic hypoglycemia, often accompanied by elevated SGOT levels and dicarboxylic aciduria. [, ] Its presence has also been noted in Reye's syndrome, although in smaller amounts. []

Q3: How is this compound produced in the body?

A3: this compound is a metabolite of medium-chain fatty acids. [] Specifically, it's believed to be derived from hexanoic acid through (ω-1)-hydroxylation. [] This process appears more prevalent with shorter-chain fatty acids. []

Q4: Does diet influence the excretion of this compound?

A4: Yes, feeding infants with formulas containing medium-chain triglycerides (MCTs) leads to a significant increase in urinary this compound. [, ] This excretion pattern, alongside elevated dicarboxylic acids, provides insights into lipid metabolism during MCT consumption. [] Similar observations were made in non-insulin-dependent diabetes mellitus patients on an MCT diet. []

Q5: What is known about the metabolism of 2-ethylhexanol, a compound structurally related to this compound?

A5: 2-Ethylhexanol is primarily metabolized to 2-ethylhexanoic acid in rats. [] Further breakdown generates metabolites like 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-5-ketohexanoic acid, and 2-ethyl-1,6-hexanedioic acid, with a small portion excreted unchanged. [] Interestingly, 2-ethylhexanol inhibits yeast alcohol dehydrogenase but serves as a substrate for horse alcohol dehydrogenase. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H12O3. Its molecular weight is 132.16 g/mol.

Q7: Are there any specific structural features of this compound relevant to its biological activity?

A7: While specific structure-activity relationship studies on this compound are limited in the provided research, its presence as a (ω-1)-hydroxylated medium-chain fatty acid is notable. [] This structural feature distinguishes it from other hydroxylated fatty acids and may contribute to its unique metabolic profile and potential as a biomarker.

Q8: Can this compound be used as a building block in organic synthesis?

A8: Yes, derivatives of this compound, particularly its lactone forms, are valuable chiral building blocks in organic synthesis. [] Notably, (R)- and (S)-methyl-γ-butyrolactones and -δ-valerolactones, derived from this compound, are synthesized via Kolbe electrolysis of enantiomerically pure β-hydroxybutyric-acid derivatives. []

Q9: Are there specific natural products synthesized using this compound derivatives?

A9: The research highlights the synthesis of sperabillin A and C, utilizing (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid as a key intermediate. [] This amino acid is derived from this compound, showcasing its versatility in constructing complex natural product scaffolds.

Q10: What other synthetic applications exist for this compound?

A10: A synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic acid, a constituent of (+)-Negamycin, relies on a stereospecific intramolecular Diels-Alder reaction involving an acylnitroso derivative of N-sorbyl-L-proline, derived from this compound. [, ] This approach demonstrates the potential of this compound in accessing valuable chiral synthons.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

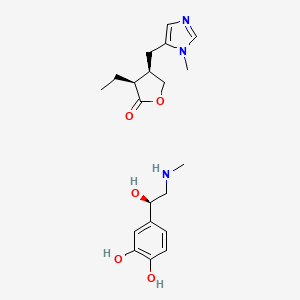

![(1R,9R,13R)-1,13-Diethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1208701.png)

![1,1'-Bis[3-(1'-methyl-4,4'-bipyridinium-1-yl)propyl]-4,4'-bipyridinium](/img/structure/B1208703.png)